7-beta-D-Ribofuranosyl-7H-purine

Metabolic stability Nucleoside phosphorylase resistance Glycosidic bond cleavage

The N9 glycosidic linkage in standard purine nucleosides renders them susceptible to rapid phosphorolytic cleavage by tissue nucleoside phosphorylases, confounding intracellular concentration measurements. 7-beta-D-Ribofuranosyl-7H-purine (N7-ribosylpurine) overcomes this limitation through regioisomeric placement of the β-D-ribofuranosyl moiety at N7, which confers complete resistance to enzymatic cleavage (LePage & Junga, 1965). • Enables persistent metabolic tracing without degradation artifacts • Serves as a species-selective PNP activity probe scaffold • Provides a built-in UV-shifted spectroscopic handle for regioisomer verification • Supplied as ≥98% HPLC-pure powder for reproducible research results.

Molecular Formula C10H12N4O4
Molecular Weight 252.23 g/mol
CAS No. 2149-71-5
Cat. No. B13813851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-beta-D-Ribofuranosyl-7H-purine
CAS2149-71-5
Molecular FormulaC10H12N4O4
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-9-5(14)1-11-3-12-9/h1,3-4,6-8,10,15-17H,2H2/t6-,7-,8-,10-/m1/s1
InChIKeyTXDJXYCWUSYGSN-FDDDBJFASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-beta-D-Ribofuranosyl-7H-purine (CAS 2149-71-5): A Non-Canonical N7-Linked Purine Nucleoside Scaffold for Research and Development Procurement


7-beta-D-Ribofuranosyl-7H-purine (CAS 2149-71-5, also known as isonebularine or 7-ribosylpurine) is a synthetic purine nucleoside analogue in which the β-D-ribofuranosyl moiety is attached at the N7 position of the purine ring rather than the canonical N9 position found in natural purine nucleosides . This regioisomeric placement fundamentally alters the compound's physicochemical properties, enzymatic recognition, and metabolic fate compared to its N9-linked isomer nebularine (9-β-D-ribofuranosylpurine, CAS 550-33-4) [1]. The compound serves as a key synthetic intermediate for modified purine nucleosides and as a mechanistic probe for studying nucleoside-processing enzymes, with the molecular formula C₁₀H₁₂N₄O₄ and a molecular weight of 252.23 g/mol .

Why Nebularine or Other N9 Purine Nucleosides Cannot Substitute for 7-beta-D-Ribofuranosyl-7H-purine in Research Applications


The glycosidic linkage position (N7 vs. N9) is not a minor structural nuance—it is a binary switch that dictates whether the compound is recognized, processed, or ignored by the enzymes of purine metabolism. Early work by LePage and Junga demonstrated that shifting the ribosidic linkage from the N9 to the N7 position of the purine ring completely prevented phosphorolytic cleavage by nucleoside phosphorylases in mouse tissues [1]. Furthermore, N7-ribosides exhibit fundamentally distinct physicochemical signatures—including redshifted UV absorption spectra, altered pKa values, and markedly different phosphorolysis equilibrium constants—relative to their N9 counterparts, as comprehensively characterized for N7-xanthosine [2]. These differences mean that N7- and N9-linked purine nucleosides are not interchangeable in any experimental context involving enzymatic processing, metabolic tracing, or spectroscopic detection. The following quantitative evidence substantiates these differentiation claims.

Quantitative Differentiation Evidence: 7-beta-D-Ribofuranosyl-7H-purine vs. N9-Linked Purine Nucleoside Analogs


Metabolic Stability: N7 Linkage Confers Complete Resistance to Phosphorolytic Cleavage Compared to N9-Linked Purine Nucleosides

7-beta-D-Ribofuranosyl-7H-purine, by virtue of its N7 glycosidic linkage, is entirely resistant to phosphorolytic cleavage by nucleoside phosphorylases—enzymes that efficiently cleave N9-linked purine nucleosides. LePage and Junga (1965) directly demonstrated that a shift in the ribosidic linkage from position 9 to position 7 of the purine ring prevented cleavage in mouse tissue preparations [1]. This finding establishes a binary, qualitative difference in metabolic stability: N9-linked purine nucleosides (including nebularine, adenosine, and inosine) are susceptible to phosphorolysis, whereas N7-linked analogues are not recognized as substrates by the same enzymes.

Metabolic stability Nucleoside phosphorylase resistance Glycosidic bond cleavage

Physicochemical Divergence: N7-Ribosides Exhibit Redshifted UV Absorption, Elevated pKa, and Higher Phosphorolysis Equilibrium Constants vs. N9-Ribosides

N7-ribosyl purines possess systematically altered physicochemical properties compared to their N9 counterparts, as comprehensively documented for N7-xanthosine (N7X) versus N9-xanthosine (N9X). N7X is the only known natural nucleoside whose UV absorption spectra are redshifted relative to the free nucleobase [1]. Its pKa is ~8.5, substantially higher than that of N9X (~5.3) [1]. The equilibrium constant of phosphorolysis (K_eq) for N7X is ~0.5, compared to 0.01–0.1 for typical N9 purine nucleosides and 0.05–0.2 for N9X [1]. These differences originate from a unique intramolecular hydrogen bond between O6 and the 2′-OH group that is geometrically possible only in the N7-riboside configuration [1].

UV spectroscopy pKa determination Phosphorolysis thermodynamics

Enzyme Substrate Discrimination: N7-Ribosides Are Differentially Processed by Purine Nucleoside Phosphorylase Compared to N9- and N8-Regioisomers

Purine nucleoside phosphorylase (PNP) exhibits distinct regioselectivity in its recognition and processing of N7- vs. N8- vs. N9-ribosides. In enzymatic ribosylation of 2,6-diamino-8-azapurine, wild-type calf PNP yields N7- and N8-ribosides, while the N243D mutant directs ribosylation to N9- and N7-positions [1]. Critically, N7-β-D-ribosyl-2,6-diamino-8-azapurine is a good fluorogenic substrate for mammalian PNP (including human blood PNP), whereas the N8-riboside is selective for the E. coli enzyme [1]. This differential PNP recognition between N7 and other regioisomers provides a functional basis for selecting N7-ribosides in enzyme-specific probe development.

Purine nucleoside phosphorylase Substrate specificity Fluorogenic substrates

Synthetic Regioselectivity: N7-Glycosylation Requires Distinct Catalytic Conditions and Yields Different N7/N9 Product Ratios vs. Standard N9-Glycosylation

The synthesis of 7-beta-D-ribofuranosyl-7H-purine and its derivatives requires specialized regioselective glycosylation conditions because most glycosylation reactions preferentially yield the N9-isomer. Tranová and Stýskala (2021) systematically studied the N7/N9 isomer distribution in the glycosylation of 6-chloropurine and 2,6-dichloropurine under Vorbrüggen conditions using SnCl₄ or TiCl₄ as catalysts [1]. Their work demonstrated that reaction conditions can be tuned to reverse the disadvantageous predominant N9 selectivity and maximize N7-regioisomer formation, but the N7/N9 ratio remains highly condition-dependent [1]. With wild-type E. coli PNP as a catalyst for ribosylation of certain purine analogs, N9-β-D- and N7-β-D-ribosides are obtained in a ~1:3 proportion [2].

Regioselective glycosylation Vorbrüggen method N7/N9 isomer ratio

Adenosine Receptor Pharmacology: N7-Ribosyl Scaffold Alters Receptor Affinity and Selectivity Profiles Relative to N9-Linked Xanthine and Adenosine Derivatives

The N7-ribosyl configuration can confer distinct adenosine receptor pharmacology that is not achievable with N9-linked scaffolds. Bridson et al. (1998) demonstrated that 7-β-D-ribofuranosylxanthine—a close structural analogue differing from 7-β-D-ribofuranosyl-7H-purine only by the 2,6-dioxo substitution on the purine ring—exhibited higher affinity and greater selectivity for the A₁ adenosine receptor than previously reported xanthine nucleosides, and acted as a partial agonist [1]. This pharmacological profile contrasts with typical N9-linked xanthine derivatives, which generally function as adenosine receptor antagonists [1]. While this evidence derives from the xanthine congener rather than the parent purine, it establishes a class-level principle: N7-ribosyl attachment can impart agonist/partial agonist character to scaffolds that are antagonists in their N9 configuration.

Adenosine receptor A1 receptor affinity Partial agonism

Fluorogenic Probe Utility: N7-Riboside Regioisomers Exhibit Distinct Fluorescence Properties Enabling Selective Detection Applications

The N7-riboside configuration contributes uniquely to the fluorescence properties of purine nucleoside analogues, making these compounds valuable as enzyme-selective fluorogenic probes. In the enzymatic synthesis of 8-azapurine ribosides, the N7-β-D-riboside of 2,6-diamino-8-azapurine was identified as a good fluorogenic substrate for mammalian forms of PNP, including human blood PNP [1]. By contrast, the N8-riboside is selective to the E. coli enzyme, and the N9-β-D-riboside, while highly fluorescent (quantum yield ~0.9, λmax 365 nm), shows fluorescence generally similar to that of the free base [1]. The N8-β-D-riboside emits at ~430 nm with a quantum yield of ~0.4 [2]. This N7-specific fluorogenic response to mammalian PNP enables selective, species-specific enzyme activity detection.

Fluorogenic substrates PNP activity assay Fluorescence quantum yield

High-Value Application Scenarios for 7-beta-D-Ribofuranosyl-7H-purine Based on Quantitative Differentiation Evidence


Metabolically Stable Nucleoside Probe Development for Intracellular Tracing and Accumulation Studies

Because the N7 glycosidic linkage confers complete resistance to phosphorolytic cleavage by tissue nucleoside phosphorylases [1], 7-beta-D-ribofuranosyl-7H-purine serves as an ideal scaffold for designing metabolically persistent nucleoside probes. Unlike N9-linked purine nucleosides (e.g., nebularine, adenosine), which are rapidly cleaved in cellular systems, the N7 scaffold persists intact, enabling accurate intracellular concentration measurements and prolonged metabolic tracing without the confounding variable of enzymatic degradation. This application is directly supported by the LePage and Junga (1965) finding that N7→N9 linkage shift prevents cleavage.

Species-Selective Purine Nucleoside Phosphorylase (PNP) Activity Assays for Diagnostic and Drug Screening Platforms

The differential recognition of N7-ribosides by mammalian versus bacterial PNP enzymes [1] positions 7-beta-D-ribofuranosyl-7H-purine derivatives as key components in species-selective PNP activity assays. N7-β-D-ribosyl-2,6-diamino-8-azapurine is a validated fluorogenic substrate for mammalian PNP, including human blood PNP, while the corresponding N8-riboside is selective for E. coli PNP [1]. This enables parallel or differential enzyme activity measurements in mixed biological samples, an application where N9-ribosides lack the requisite selectivity. Procurement of the N7 scaffold supports the development of clinical PNP diagnostics and high-throughput screening for PNP inhibitors.

Synthetic Intermediate for N7-Specific Purine Nucleoside Libraries with Altered Adenosine Receptor Pharmacology

The N7-ribosyl configuration can transform the pharmacological profile of purine-based ligands. Bridson et al. (1998) showed that 7-β-D-ribofuranosylxanthine—a direct synthetic derivative of the N7-purine riboside scaffold—exhibits higher A₁ adenosine receptor affinity and partial agonism, in contrast to the antagonist profile typical of N9-linked xanthines [1]. 7-beta-D-Ribofuranosyl-7H-purine therefore serves as a versatile synthetic intermediate for constructing focused N7-riboside libraries aimed at exploring adenosine receptor subtypes with pharmacological profiles inaccessible to N9-linked purine nucleoside collections.

Spectroscopic Discrimination and Quality Control of N7/N9 Regioisomer Mixtures in Nucleoside Synthesis

The unique physicochemical signature of N7-ribosides—specifically the redshifted UV absorption and elevated pKa (~8.5 for N7-xanthosine vs. ~5.3 for N9-xanthosine) [1]—provides a built-in spectroscopic handle for distinguishing N7 from N9 regioisomers. In synthetic workflows where N7/N9 mixtures are produced (a common outcome of purine glycosylation reactions [2]), 7-beta-D-ribofuranosyl-7H-purine can serve as an authentic reference standard for method development, HPLC calibration, and batch-to-batch quality verification. This application is critical for procurement departments that must verify the regioisomeric purity of incoming nucleoside intermediates.

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